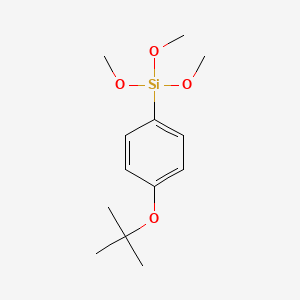

![molecular formula C17H20Cl2N2O11 B13889194 6-[2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13889194.png)

6-[2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chloramphenicol 3-O-beta-D-Glucuronide: is a metabolite of chloramphenicol, formed through the biological process of glucuronidation. This process involves the bonding of glucuronic acid to the chloramphenicol molecule at the third oxygen (3-O) position . Chloramphenicol itself is a broad-spectrum antibiotic that was first isolated from cultures of Streptomyces venezuelae in 1947 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Chloramphenicol 3-O-beta-D-Glucuronide typically involves the enzymatic glucuronidation of chloramphenicol. This process can be facilitated using beta-glucuronidase enzymes, which are widely distributed in mammalian tissues, particularly in the liver . The reaction conditions include a pH range of 4 to 6 and a temperature of around 37°C .

Industrial Production Methods: Industrial production of Chloramphenicol 3-O-beta-D-Glucuronide involves the use of immobilized enzyme reactors based on beta-glucuronidase. These reactors facilitate the on-line deconjugation of substrates, making the process efficient and scalable .

Análisis De Reacciones Químicas

Types of Reactions: Chloramphenicol 3-O-beta-D-Glucuronide primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase enzymes. This reaction results in the cleavage of the glucuronic acid moiety, yielding free chloramphenicol and glucuronic acid .

Common Reagents and Conditions: The hydrolysis reaction typically requires beta-glucuronidase as the enzyme catalyst, with optimal conditions being a pH of 4 to 6 and a temperature of 37°C .

Major Products: The major products formed from the hydrolysis of Chloramphenicol 3-O-beta-D-Glucuronide are chloramphenicol and glucuronic acid .

Aplicaciones Científicas De Investigación

Chloramphenicol 3-O-beta-D-Glucuronide has several scientific research applications:

Mecanismo De Acción

Chloramphenicol 3-O-beta-D-Glucuronide exerts its effects through the enzymatic hydrolysis by beta-glucuronidase. This enzyme catalyzes the cleavage of the glucuronic acid moiety, releasing free chloramphenicol. Chloramphenicol then inhibits bacterial protein synthesis by binding to the bacterial ribosome and blocking peptidyl transferase activity . This inhibition prevents the formation of peptide bonds, thereby stopping bacterial growth .

Comparación Con Compuestos Similares

Chloramphenicol: The parent compound, which is a broad-spectrum antibiotic.

Estradiol-17-beta-D-Glucuronide: Another glucuronide metabolite formed through the glucuronidation of estradiol.

Morphine-beta-D-Glucuronide: A glucuronide metabolite of morphine, formed through a similar enzymatic process.

Uniqueness: Chloramphenicol 3-O-beta-D-Glucuronide is unique due to its specific formation from chloramphenicol and its role in the metabolism and pharmacokinetics of this antibiotic. Its formation and subsequent hydrolysis are crucial for understanding the drug’s metabolic pathways and its impact on bacterial inhibition .

Propiedades

IUPAC Name |

6-[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(9(22)6-1-3-7(4-2-6)21(29)30)5-31-17-12(25)10(23)11(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARPTSDFEIFMJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate](/img/structure/B13889154.png)

![1,1-Dimethylethyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13889162.png)

![5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde](/img/structure/B13889184.png)

![3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine](/img/structure/B13889189.png)